Dthp-ornithine

Description

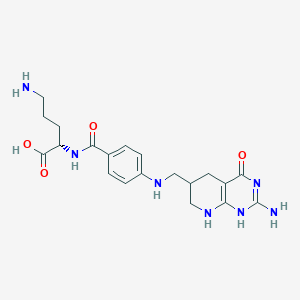

Structure

2D Structure

3D Structure

Properties

CAS No. |

141397-59-3 |

|---|---|

Molecular Formula |

C20H27N7O4 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanoic acid |

InChI |

InChI=1S/C20H27N7O4/c21-7-1-2-15(19(30)31)25-17(28)12-3-5-13(6-4-12)23-9-11-8-14-16(24-10-11)26-20(22)27-18(14)29/h3-6,11,15,23H,1-2,7-10,21H2,(H,25,28)(H,30,31)(H4,22,24,26,27,29)/t11?,15-/m0/s1 |

InChI Key |

YYXQTKSKWJEYRP-MHTVFEQDSA-N |

SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |

Isomeric SMILES |

C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O |

Canonical SMILES |

C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |

Synonyms |

N(alpha)-(5-deaza-5,6,7,8-tetrahydropteroyl)ornithine |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways of L Ornithine

L-Ornithine Synthesis from Precursors

The cellular pool of L-ornithine is maintained through two primary synthetic routes: de novo synthesis from L-glutamate and conversion from L-arginine.

The de novo synthesis of L-ornithine begins with the amino acid L-glutamate. This pathway involves a key intermediate, Δ1-pyrroline-5-carboxylate (P5C). The process is initiated by the enzyme Δ1-pyrroline-5-carboxylate synthase (P5CS), a bifunctional enzyme that catalyzes the conversion of glutamate (B1630785) to P5C. nih.govresearchgate.net This intermediate, P5C, stands at a metabolic branch point. nih.gov

The subsequent and final step in this synthesis route is the conversion of P5C to L-ornithine, a reaction catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT). nih.govnih.gov OAT facilitates the transfer of an amino group to P5C (in its open-chain form, glutamate-γ-semialdehyde), thereby forming L-ornithine. nih.govtandfonline.com This pathway is crucial for producing ornithine, especially when dietary intake is insufficient. nih.gov

A major source of L-ornithine is the hydrolysis of the amino acid L-arginine. creative-proteomics.com This reaction is catalyzed by the manganese-containing enzyme arginase. nih.govnih.gov The action of arginase on L-arginine yields two products: L-ornithine and urea (B33335). wikipedia.orgnih.gov This step is not only a method for ornithine synthesis but is also the final and defining reaction of the urea cycle. creative-proteomics.comsigmaaldrich.com In mammals, two isoforms of arginase exist: Arginase I (ARG1), which is cytosolic and highly expressed in the liver for urea production, and Arginase II (ARG2), a mitochondrial enzyme that regulates L-ornithine biosynthesis in various other tissues. mdpi.com

De Novo Biosynthesis from L-Glutamate via Δ1-Pyrroline-5-Carboxylate Synthase (P5CS) and Ornithine Aminotransferase (OAT)

L-Ornithine's Central Role in the Urea Cycle

The urea cycle is a critical metabolic pathway that occurs primarily in the liver and is responsible for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. creative-proteomics.compatsnap.com L-ornithine is a central component of this cycle, acting as a carrier that is continuously regenerated. wikipedia.orgpatsnap.com

Within the mitochondrial matrix, L-ornithine participates in the second step of the urea cycle. It reacts with carbamoyl (B1232498) phosphate (B84403), a molecule that carries the first waste nitrogen atom. This reaction is catalyzed by ornithine transcarbamylase (OTC), which transfers the carbamoyl group from carbamoyl phosphate to L-ornithine, forming L-citrulline. creative-proteomics.comwikidoc.orgwikipedia.org The L-citrulline is then transported out of the mitochondria to the cytosol for the subsequent reactions of the cycle. sigmaaldrich.com The mechanism involves a nucleophilic attack from the δ-amino group of ornithine on the carbonyl carbon of carbamoyl phosphate. frontiersin.orgebi.ac.uk

L-ornithine functions as a catalyst in the urea cycle, as it is regenerated at the end of each turn. wikipedia.org After a series of reactions in the cytosol where L-citrulline is converted to L-arginine (incorporating a second nitrogen atom from aspartate), the cycle concludes with the arginase-catalyzed hydrolysis of L-arginine. wikipedia.orgpatsnap.com This final step not only releases urea, the end product to be excreted, but also regenerates L-ornithine. creative-proteomics.com The regenerated L-ornithine is then transported back into the mitochondria to begin another round of the cycle, ensuring the continuous removal of ammonia. creative-proteomics.com

Conversion to L-Citrulline via Ornithine Transcarbamylase (OTC)

L-Ornithine as a Precursor in Polyamine Biosynthesis

Beyond its role in nitrogen disposal, L-ornithine is the essential starting material for the synthesis of polyamines. creative-proteomics.comnih.gov Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are small, positively charged molecules crucial for a wide array of cellular functions, including cell proliferation, DNA stabilization, and gene expression. creative-proteomics.commdpi.com

The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to form putrescine. mdpi.comuniprot.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), a pyridoxal-5'-phosphate-dependent enzyme. mdpi.com Putrescine, a diamine, is then converted into the higher polyamines, spermidine and spermine, through the addition of aminopropyl groups. mdpi.comuniprot.org This pathway underscores the importance of L-ornithine in supporting cell growth and differentiation. nih.gov

Data Tables

Table 1: Key Enzymes in L-Ornithine Metabolism This table summarizes the primary enzymes involved in the biosynthesis and catabolic pathways of L-Ornithine.

| Enzyme | Abbreviation | EC Number | Function | Pathway |

|---|---|---|---|---|

| Δ1-Pyrroline-5-Carboxylate Synthase | P5CS | 1.2.1.41 / 2.7.2.11 | Catalyzes the conversion of L-glutamate to P5C. researchgate.net | L-Ornithine Biosynthesis |

| Ornithine Aminotransferase | OAT | 2.6.1.13 | Converts P5C to L-ornithine. nih.gov | L-Ornithine Biosynthesis |

| Arginase | ARG | 3.5.3.1 | Hydrolyzes L-arginine to L-ornithine and urea. sigmaaldrich.com | L-Ornithine Biosynthesis / Urea Cycle |

| Ornithine Transcarbamylase | OTC | 2.1.3.3 | Converts L-ornithine and carbamoyl phosphate to L-citrulline. wikipedia.org | Urea Cycle |

Table 2: Metabolites in L-Ornithine Pathways This table provides an overview of the key chemical compounds that serve as precursors, intermediates, and products in the metabolic pathways involving L-Ornithine.

| Metabolite | Role | Related Pathway(s) |

|---|---|---|

| L-Glutamate | Precursor | L-Ornithine Biosynthesis |

| Δ1-Pyrroline-5-Carboxylate (P5C) | Intermediate | L-Ornithine & Proline Biosynthesis |

| L-Arginine | Precursor / Intermediate | L-Ornithine Biosynthesis / Urea Cycle |

| Urea | Product | Urea Cycle |

| Carbamoyl Phosphate | Substrate | Urea Cycle |

| L-Citrulline | Product / Intermediate | Urea Cycle |

| Putrescine | Product | Polyamine Biosynthesis |

| Spermidine | Product | Polyamine Biosynthesis |

List of Chemical Compounds Mentioned

L-Ornithine

Dthp-ornithine (N(alpha)-(5-deaza-5,6,7,8-tetrahydropteroyl)ornithine)

L-Glutamate

Δ1-Pyrroline-5-carboxylate (P5C)

L-Arginine

Urea

L-Citrulline

Carbamoyl phosphate

Aspartate

Putrescine

Spermidine

Spermine

Ammonia

Glutamate-γ-semialdehyde

Pyridoxal-5'-phosphate

Ornithine Decarboxylase (ODC) Activity and Putrescine Formation

The conversion of L-ornithine to putrescine is a pivotal and often rate-limiting step in the biosynthesis of polyamines. uniprot.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), a pyridoxal (B1214274) phosphate-dependent enzyme. ODC facilitates the removal of a carboxyl group from ornithine, yielding the diamine putrescine. frontiersin.orgcloud-clone.com

The activity of ODC is tightly regulated within cells, reflecting the importance of maintaining appropriate polyamine levels. microbialcell.comaging-us.com Elevated ODC activity and consequently increased polyamine production are strongly correlated with cell proliferation and growth. microbialcell.com In humans, ODC is a homodimeric protein that plays a crucial role in cellular processes ranging from DNA replication to apoptosis. uniprot.org The gene encoding ODC is a known transcriptional target of the c-Myc proto-oncogene, linking polyamine biosynthesis to cancer development. frontiersin.org

The regulation of ODC occurs at multiple levels, including transcriptional, translational, and post-translational. A key post-translational control mechanism involves a protein called antizyme (OAZ). frontiersin.orgmicrobialcell.com High levels of polyamines induce the synthesis of antizyme, which then binds to ODC monomers, targeting them for degradation by the 26S proteasome in an ubiquitin-independent manner. microbialcell.comresearchgate.net This feedback loop ensures that cellular polyamine concentrations are kept within a narrow, optimal range.

| Enzyme/Protein | Function | Regulator | Effect of Regulation |

| Ornithine Decarboxylase (ODC) | Catalyzes the conversion of ornithine to putrescine. uniprot.org | c-Myc | Upregulates ODC gene transcription. frontiersin.org |

| Ornithine Decarboxylase (ODC) | Catalyzes the conversion of ornithine to putrescine. uniprot.org | Antizyme (OAZ) | Binds to ODC, leading to its degradation. microbialcell.com |

| Antizyme (OAZ) | Mediates feedback inhibition of ODC. frontiersin.orgmicrobialcell.com | Polyamines | High levels stimulate antizyme synthesis. microbialcell.com |

Downstream Synthesis of Spermidine and Spermine

Putrescine, formed from the decarboxylation of ornithine, serves as the immediate precursor for the higher polyamines, spermidine and spermine. frontiersin.orgsrlchem.com The synthesis of these molecules requires the transfer of aminopropyl groups from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM). researchgate.net

The synthesis proceeds in a stepwise manner. First, spermidine synthase catalyzes the addition of an aminopropyl group from dcSAM to putrescine, forming spermidine. researchgate.netresearchgate.net Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from dcSAM to spermidine, yielding spermine. researchgate.netresearchgate.net The enzyme S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) is responsible for producing the essential dcSAM. frontiersin.orgnih.gov

Like ODC, the enzymes involved in spermidine and spermine synthesis are crucial for cell growth and function. Polyamines, being polycationic, can interact with negatively charged molecules such as DNA, RNA, and proteins, thereby influencing processes like gene expression, translation, and membrane stabilization. srlchem.com

| Precursor | Enzyme | Product |

| L-Ornithine | Ornithine Decarboxylase (ODC) | Putrescine |

| Putrescine + dcSAM | Spermidine Synthase (SPDS) | Spermidine |

| Spermidine + dcSAM | Spermine Synthase (SPMS) | Spermine |

Interconnections with Proline and Gamma-Aminobutyric Acid (GABA) Metabolism

The metabolic pathways of L-ornithine are intricately linked with those of proline and gamma-aminobutyric acid (GABA), particularly in plants and mammals. frontiersin.orgnih.gov In plants, glutamate is a central precursor for the synthesis of ornithine, proline, and GABA. frontiersin.org While proline is primarily synthesized from glutamate, an alternative pathway from ornithine exists. frontiersin.org The enzyme ornithine-δ-aminotransferase (δ-OAT) can convert ornithine to glutamate-γ-semialdehyde (GSA), which can then be converted to proline. frontiersin.orgresearchgate.net

In the mammalian central nervous system, L-ornithine has been identified as an effective precursor for proline biosynthesis in synaptosomes. nih.gov Studies have shown that the conversion of ornithine to proline is subject to negative feedback inhibition by proline itself. nih.gov Interestingly, the inhibition of proline formation from ornithine leads to an increased accumulation of glutamate and GABA, highlighting the close metabolic relationship between these compounds. nih.gov

GABA, a major inhibitory neurotransmitter in the mammalian brain, is primarily synthesized from glutamate by glutamate decarboxylase (GAD). frontiersin.orgfrontiersin.org However, an indirect pathway for GABA synthesis exists that involves the catabolism of polyamines derived from ornithine. frontiersin.org In some bacteria, putrescine derived from ornithine can be transaminated to γ-aminobutyraldehyde, which is then oxidized to GABA. nih.gov

L-Ornithine Metabolic Flux in Various Biological Systems

In microorganisms, L-ornithine metabolism is diverse and serves various purposes, including as a source of nitrogen and a precursor for antibiotic synthesis. nih.govresearchgate.net In Escherichia coli, L-ornithine can be utilized as a sole nitrogen source by being decarboxylated to putrescine. nih.gov The resulting putrescine is then further metabolized to GABA and ultimately succinate (B1194679), which can enter central metabolism. nih.gov

Some bacteria, like certain strains of Bacillus licheniformis, utilize L-ornithine in the production of peptide antibiotics such as bacitracin. researchgate.net In this process, an epimerase domain of bacitracin synthase converts L-ornithine to its D-isomer, which is then incorporated into the antibiotic structure. researchgate.net The metabolic engineering of Corynebacterium glutamicum has demonstrated the potential for industrial-scale production of L-ornithine through the manipulation of its biosynthetic pathways. researchgate.netnih.gov

In plants, L-ornithine metabolism is central to growth, development, and responses to environmental stress. usda.gov It is a key intermediate in the biosynthesis of arginine, proline, and polyamines from glutamate. frontiersin.orgnih.gov The accumulation of proline and polyamines, both derived from pathways involving ornithine, is a well-documented response to abiotic stresses such as drought and salinity. nih.govresearchgate.netmdpi.com These molecules are thought to function as osmoprotectants, helping to maintain cellular turgor and protect cellular structures. nih.govresearchgate.net

Overexpression of genes involved in ornithine biosynthesis, such as N-acetyl-L-glutamate synthase (NAGS), has been shown to lead to increased ornithine accumulation and enhanced tolerance to salt and drought stress in transgenic plants. nih.govresearchgate.net This suggests that manipulating ornithine levels could be a viable strategy for improving crop resilience. usda.govnih.gov The metabolism of ornithine into polyamines is also involved in plant responses to biotic stresses, such as pathogen attacks. mdpi.comfrontiersin.org

Enzymatic Mechanisms and Regulation of L Ornithine Metabolism

Detailed Enzymatic Reaction Mechanisms and Catalytic Cycles

The conversion of L-ornithine is carried out by a diverse group of enzymes, many of which rely on the versatile chemistry of cofactors to perform their catalytic functions. tandfonline.comnih.gov

A significant number of enzymes involved in amino acid metabolism, including those acting on L-ornithine, are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.govwikipedia.org PLP is a highly versatile cofactor capable of catalyzing a wide array of reactions such as transamination, decarboxylation, and elimination. wikipedia.orgebi.ac.ukresearchgate.net PLP-dependent enzymes operate through a common initial mechanism where the aldehyde group of PLP forms a covalent Schiff base (or internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. ebi.ac.ukdrugbank.com When the amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base (external aldimine) with PLP. ebi.ac.ukdrugbank.com This intermediate is central to all subsequent PLP-catalyzed reactions, as the cofactor acts as an "electron sink," stabilizing carbanionic intermediates that would otherwise be highly unstable. wikipedia.org

Two key PLP-dependent enzymes in ornithine metabolism are Ornithine Decarboxylase (ODC) and Ornithine Aminotransferase (OAT).

Ornithine Decarboxylase (ODC): ODC is a PLP-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis, the decarboxylation of L-ornithine to form putrescine. nih.govwaocp.org The catalytic cycle involves the formation of the external aldimine between L-ornithine and PLP. The pyridinium (B92312) ring of PLP stabilizes the negative charge that develops at the Cα atom upon the cleavage of the carboxyl group. Subsequent protonation of the resulting quinonoid intermediate and hydrolysis of the Schiff base releases the product, putrescine, and regenerates the PLP-lysine internal aldimine. nih.gov

Ornithine Aminotransferase (OAT): OAT, also known as ornithine δ-aminotransferase, is a mitochondrial PLP-dependent enzyme that interconverts L-ornithine and α-ketoglutarate into L-glutamate-γ-semialdehyde (GSA) and L-glutamate. tandfonline.compdbj.orgmdpi.com This reaction is a key link between the urea (B33335) cycle and the metabolism of proline and glutamate (B1630785). tandfonline.com The mechanism involves the formation of the ornithine-PLP external aldimine, followed by a tautomerization to a ketimine intermediate. drugbank.com Hydrolysis of this ketimine releases GSA, leaving the amino group on the cofactor as pyridoxamine-5'-phosphate (PMP). The second half of the reaction involves the entry of the co-substrate, α-ketoglutarate, which forms a Schiff base with PMP and, through a reverse series of steps, is converted to L-glutamate, regenerating the PLP-lysine internal aldimine. drugbank.compdbj.org

Table 1: Key PLP-Dependent Enzymes in L-Ornithine Metabolism

| Enzyme Name | Abbreviation | Cofactor | Reaction Catalyzed | Metabolic Pathway |

| Ornithine Decarboxylase | ODC | Pyridoxal 5'-Phosphate (PLP) | L-Ornithine → Putrescine + CO₂ | Polyamine Biosynthesis |

| Ornithine Aminotransferase | OAT | Pyridoxal 5'-Phosphate (PLP) | L-Ornithine + α-Ketoglutarate ↔ L-Glutamate-γ-semialdehyde + L-Glutamate | Urea Cycle, Proline/Glutamate Metabolism |

Enzyme catalysis is not a static process; it involves dynamic conformational changes that are crucial for substrate binding, catalysis, and product release.

Ornithine Decarboxylase (ODC): Mammalian ODC functions as a homodimer. nih.gov The active sites are formed at the interface between the two monomers, with residues from both subunits contributing to the catalytic cavity. nih.gov This dimeric structure is essential for catalytic activity. The monomer itself consists of two domains: an α/β barrel domain that binds the PLP cofactor and a second domain rich in β-sheets. nih.gov

Other Ornithine-Metabolizing Enzymes: Other enzymes involved in ornithine metabolism also exhibit significant conformational dynamics. Ornithine 4,5-aminomutase, a coenzyme B12-dependent isomerase, undergoes a large-scale domain conformational change. nih.gov Its Rossmann domain rotates by approximately 52° and translates by about 14 Å to move the coenzyme into the active site, switching the enzyme from an inactive "open" form to a catalytically active "closed" form. nih.gov Similarly, ornithine transcarbamylase (OTC) undergoes conformational changes upon substrate binding. The binding of carbamoyl (B1232498) phosphate (B84403) induces a global change that begins to close the active site cleft, and the subsequent binding of ornithine triggers a final movement of a loop to fully shield the active site from the solvent. researchgate.net

Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes (e.g., ODC, OAT)

Molecular Basis of Enzyme-Substrate Interactions

The high specificity of enzymes for their substrates is determined by precise interactions within the active site, including hydrogen bonds, and electrostatic and van der Waals interactions. scitechnol.com

Ornithine Aminotransferase (OAT): The molecular basis for substrate recognition in human OAT has been elucidated through structures complexed with inhibitors. The structure with L-canaline, a close analog of ornithine, reveals that the α-amino and α-carboxylate groups of the substrate are specifically coordinated by residues Tyr55 and Arg180, respectively. tandfonline.comnih.gov This finding is significant as mutations at these exact positions (Tyr55→His and Arg180→Thr) are known to cause gyrate atrophy, a genetic disorder resulting from OAT deficiency. nih.gov These interactions ensure that only the δ-amino group of ornithine is positioned correctly to form the reactive Schiff base with the PLP cofactor. tandfonline.com

Ornithine Decarboxylase (ODC): The active site of ODC is constructed from residues from both subunits of the dimer, creating a specific binding pocket for L-ornithine. nih.gov Modeling studies of the external aldimine intermediate provide insights into how the enzyme orients the substrate for efficient decarboxylation. nih.gov

Ornithine Transcarbamylase (OTC): Although not a PLP-dependent enzyme, OTC's interaction with ornithine provides further insight into substrate recognition. In human OTC, the binding site for ornithine is located in the C-terminal domain at the edge of a deep cleft. researchgate.netacs.org Computational analyses have identified that the side chain of ornithine is strongly coupled electrostatically to three arginine residues: R92, R141, and R330. acs.org The binding sites for the two substrates, carbamoyl phosphate and ornithine, are distinct but located within the same active site cleft. researchgate.netnih.gov

Table 2: Key Residues in Enzyme-Substrate Interaction

| Enzyme | Residue(s) | Role in Interaction |

| Ornithine Aminotransferase (OAT) | Tyr55 | Coordinates the α-amino group of L-ornithine. nih.gov |

| Ornithine Aminotransferase (OAT) | Arg180 | Coordinates the α-carboxylate group of L-ornithine. pdbj.orgnih.gov |

| Ornithine Transcarbamylase (OTC) | R92, R141, R330 | Electrostatic coupling with the L-ornithine side chain. acs.org |

Regulatory Mechanisms of L-Ornithine-Related Enzymes

To maintain metabolic balance, the activities of enzymes in the L-ornithine pathways are tightly regulated through various mechanisms, including allosteric control and modulation of gene expression. numberanalytics.com

Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that either activates or inhibits the enzyme. numberanalytics.comlibretexts.org Feedback inhibition is a common form of this control, where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. numberanalytics.comlibretexts.orgasutoshcollege.in

Ornithine Decarboxylase (ODC): The regulation of ODC is a classic example of non-allosteric feedback control. The levels of polyamines, the products of the pathway initiated by ODC, control ODC activity. High levels of polyamines induce the synthesis of a protein called antizyme. researchgate.net Antizyme binds to the ODC monomer, targeting it for degradation by the proteasome and thereby reducing polyamine synthesis. nih.govresearchgate.net

Ornithine Transcarbamylase (OTC): In plants, OTC activity is subject to allosteric regulation. The enzyme is inhibited by arginine, the end-product of the pathway, providing a direct feedback mechanism. mdpi.com

Carbamoyl Phosphate Synthetase I (CPS I): This enzyme catalyzes the first committed step of the urea cycle and is allosterically activated by N-acetyl-glutamate (NAG). libretexts.org The levels of NAG are, in turn, controlled by the concentration of arginine, an intermediate of the urea cycle. libretexts.org This provides an upstream feed-forward regulation, ensuring the cycle is active when amino acid catabolism is high.

The amount of available enzyme can be regulated at the level of gene transcription and translation, often in response to hormonal signals, dietary changes, or developmental cues. nih.govnumberanalytics.com

Ornithine Aminotransferase (OAT): OAT expression is highly responsive to various signals. In Caco-2 intestinal epithelial cells, all-trans-retinoic acid (RA), a metabolite of vitamin A, induces OAT gene expression and enzymatic activity. nih.gov This leads to increased ornithine catabolism and a subsequent reduction in ornithine availability for polyamine synthesis, which in turn decreases cell proliferation. nih.gov In the kidney, OAT expression is modulated by sex hormones; its activity is increased by estrogens and decreased by testosterone. mdpi.com

Ornithine Decarboxylase (ODC): The gene for ODC is a well-known proto-oncogene whose expression is rapidly and dramatically induced by a wide variety of growth stimuli. This transcriptional activation leads to the increased polyamine levels necessary for cell growth and proliferation. nih.gov

General Regulation: The expression of many urea cycle enzymes, including OTC, can be increased in response to a high-protein diet, which increases the need for nitrogen disposal. libretexts.org

Table 3: Regulation of L-Ornithine-Related Enzymes

| Enzyme | Regulatory Molecule | Type of Regulation | Effect on Enzyme |

| Ornithine Decarboxylase (ODC) | Polyamines (via Antizyme) | Feedback Control (Degradation) | Inhibition of activity. researchgate.net |

| Ornithine Aminotransferase (OAT) | All-trans-retinoic acid | Gene Expression | Induction of mRNA expression. nih.gov |

| Ornithine Aminotransferase (OAT) | Estrogens | Gene Expression/Activity | Increased activity. mdpi.com |

| Ornithine Aminotransferase (OAT) | Testosterone | Gene Expression/Activity | Decreased activity. mdpi.com |

| Ornithine Transcarbamylase (OTC) | Arginine | Allosteric Control | Inhibition of activity. mdpi.com |

| Carbamoyl Phosphate Synthetase I (CPS I) | N-acetyl-glutamate | Allosteric Control | Activation of activity. libretexts.org |

Synthesis and Applications of L Ornithine Derivatives and Analogs in Research

Rational Design and Chemical Synthesis Strategies for L-Ornithine Analogs

The rational design of L-ornithine analogs is often guided by the desire to create molecules that can interact with specific biological targets, such as enzymes. This involves modifying the core L-ornithine structure to enhance binding affinity, stability, or to introduce specific functionalities.

A prominent example of rationally designed L-ornithine analogs is the development of enzyme inhibitors. One of the most well-known is α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC). nih.govaacrjournals.org ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell proliferation. taylorfrancis.com

The synthesis of DFMO analogs often starts from L-ornithine or related precursors. google.com General strategies involve the protection of the amino groups, followed by the introduction of the difluoromethyl group at the α-carbon. google.com For instance, a multi-step synthesis can be employed starting from D-Ornithine, which is converted to (R)-3-amino-piperidin-2-one hydrochloride and subsequently protected before further modifications. nih.gov The development of DFMO has been crucial for studying the roles of polyamines in various cellular processes and has shown potential as a chemopreventive agent. aacrjournals.org

Novel ODC inhibitors have been designed based on the structure of known inhibitors like 1-amino-oxy-3-aminopropane (APA). nih.gov Synthetic strategies for these analogs may involve a three-step process starting from Boc-protected amino alcohols. nih.gov These efforts aim to create inhibitors with improved drug-like properties. nih.gov

L-ornithine and its derivatives can be conjugated to other molecules or polymerized to create novel materials with specific properties. For example, L-ornithine has been conjugated with poly(lactic-co-glycolic acid) (PLGA) using EDC coupling reactions. mdpi.comnih.gov This process creates biodegradable polymers with enhanced hydrophilicity and faster degradation times compared to PLGA alone. mdpi.comnih.gov The successful conjugation is confirmed by spectroscopic methods such as 13C NMR and FTIR. mdpi.comnih.gov

Poly-L-ornithine, a positively charged synthetic polyamino acid, is another important derivative. alamanda-polymers.comalamanda-polymers.com It is typically available as a hydrochloride or hydrobromide salt and is soluble in water. alamanda-polymers.comalamanda-polymers.com Poly-L-ornithine is used in a variety of applications, including promoting cell adhesion in cell culture and for the complexation with nucleic acids for gene expression studies. alamanda-polymers.comalamanda-polymers.comsigmaaldrich.com

Synthesis of Enzyme Inhibitors (e.g., α-Difluoromethylornithine (DFMO) Analogs)

Research Applications of Synthesized L-Ornithine Derivatives

The diverse array of synthesized L-ornithine derivatives serves as powerful tools in various areas of scientific research.

Labeled L-ornithine derivatives are invaluable for tracing metabolic pathways. For example, isotopically labeled ornithine, such as L-Ornithine-d2, can be used in pharmacokinetic and metabolic studies to follow the fate of ornithine and its metabolites in biological systems. lumiprobe.com

Furthermore, the study of how organisms utilize L-ornithine as a nitrogen source has been facilitated by the use of specific mutants and by tracing the metabolic conversion of ornithine to other compounds like putrescine and eventually succinate (B1194679) in Escherichia coli. nih.gov These studies help to map out the intricate network of metabolic reactions involving ornithine.

L-ornithine derivatives are instrumental in characterizing enzymes and elucidating their mechanisms of action. For instance, a series of Nα-acyl and Nα-alkoxycarbonyl derivatives of L- and D-ornithine were synthesized to probe the active site of Nα-acetyl-L-ornithine deacetylase (ArgE), an enzyme in the arginine biosynthetic pathway of bacteria. researchgate.netmarquette.edu By measuring the inhibitory potency (IC50 values) of these derivatives, researchers can gain insights into the substrate specificity and catalytic mechanism of the enzyme. marquette.edu

Similarly, derivatives of ornithine are used to study ornithine hydroxylase (PvdA), an enzyme involved in the synthesis of the siderophore pyoverdin (B1241691) in Pseudomonas aeruginosa. nih.gov By observing the enzyme's activity with different ornithine analogs, researchers can understand its substrate specificity and reaction mechanism. nih.govacs.org The use of these derivatives has revealed that PvdA is highly specific for its substrate and coenzyme. nih.gov

Derivatives of α-difluoromethylornithine (α-dFMO) have also been synthesized to be used in cytochemical analysis. By coupling α-dFMO to molecules like rhodamine or biotin, it can be visualized, allowing for the localization of ornithine decarboxylase within cells. google.com

Advanced Analytical and Spectroscopic Methodologies in L Ornithine Research

Chromatographic Techniques for Quantification and Separation

Chromatography is a cornerstone for the separation and quantification of amino acids and their analogs. Its high resolving power is essential for distinguishing between structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ornithine and its derivatives. frontiersin.org Due to the polar nature and frequent lack of a strong chromophore in these compounds, analysis often requires a derivatization step to attach a UV-absorbing or fluorescent tag. nih.govnih.gov For instance, dansyl chloride is a common derivatizing agent used for the HPLC analysis of methotrexate (B535133) analogs containing ornithine, allowing for their purification and identification. nih.gov Another approach involves derivatization with 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE), which allows for highly sensitive fluorometric determination. nih.gov

Reversed-phase HPLC is a common mode of separation. nih.govnih.gov For example, the enantiomers of various α-substituted ornithine analogs can be resolved using reversed-phase HPLC with a chiral mobile phase containing L-proline and copper. nih.gov

Table 1: HPLC Methods for Ornithine Derivative Analysis

| Derivative/Analog | HPLC Method | Derivatization Agent | Detection Method | Research Focus | Reference |

|---|---|---|---|---|---|

| α-Substituted Ornithine Analogs | Reversed-Phase HPLC | None (Chiral Mobile Phase) | UV | Enantiomeric Resolution | nih.gov |

| Methotrexate-Ornithine Analogs | Reversed-Phase HPLC | Dansyl Chloride | Fluorescence | Purification and Identification | nih.gov |

| Ornithine in Urine | Reversed-Phase LC | 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) | Fluorescence (Excimer-forming) | Quantification in Biological Fluids | nih.gov |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful tool, combining the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. acs.orgmdpi.com LC-MS is instrumental in identifying and quantifying ornithine-containing compounds in complex mixtures, such as protein digests or cell extracts, without the need for derivatization. acs.org For example, LC-QTOF (Liquid Chromatography-Quadrupole Time-of-Flight) mass spectrometry has been used to identify Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine (MG-H1), an advanced glycation end product, in ribose-modified proteins. mdpi.com

Capillary electrophoresis (CE) offers an alternative and complementary approach to HPLC for amino acid analysis. CE provides high-efficiency separations based on the differential migration of charged species in an electric field. This technique is particularly useful for the analysis of small, charged molecules like amino acids and their derivatives. While specific applications of CE for a compound named "Dthp-ornithine" are not documented, the method is well-established for profiling amino acids in various samples. Its advantages include short analysis times and minimal sample consumption.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry for Metabolomic Analysis of L-Ornithine and Related Metabolites

Mass spectrometry (MS) is an indispensable tool in metabolomics and for the structural analysis of modified biomolecules. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of elemental compositions for unknown compounds and the confident identification of metabolites in complex samples. acs.org Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry are frequently coupled with liquid chromatography (LC-HRMS). This approach was used to monitor the enzymatic conversion of arginine residues to ornithine in a peptide, where the mass loss of 42.02 Da (corresponding to -CH2N2) was accurately measured to confirm the reaction. acs.org

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. This method is crucial for identifying the exact location of a modification within a larger molecule, such as a peptide. acs.orgresearchgate.net For example, after the enzymatic conversion of arginine to ornithine in a peptide, MS/MS analysis of the tryptic digest allowed researchers to determine which specific arginine residue had been modified. acs.org The presence of an ornithine residue can also be exploited to direct fragmentation pathways in the gas phase, simplifying the interpretation of MS/MS spectra for complex cyclic peptides. researchgate.net

Table 2: Mass Spectrometry Applications in Ornithine Derivative Research

| Analytical Technique | Application | Key Finding/Capability | Reference |

|---|---|---|---|

| LC-HRMS | Monitoring enzymatic reactions | Confirmed conversion of arginine to ornithine via precise mass loss measurement. | acs.org |

| Tandem MS (MS/MS) | Structural elucidation | Identified which arginine residues in a peptide were converted to ornithine. | acs.org |

| LC-QTOF | Identification of AGEs | Identified and quantified MG-H1, an ornithine derivative, in modified proteins. | mdpi.com |

| ESI-MS | Characterization of synthetic derivatives | Confirmed the identity of newly synthesized Nα-acyl-ornithine derivatives. | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

Spectroscopic Characterization of L-Ornithine and its Interactions

Beyond chromatography and mass spectrometry, other spectroscopic methods are vital for characterizing the structure and interactions of ornithine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the complete chemical structure of newly synthesized compounds in solution. For instance, ¹H NMR and ¹³C NMR were used to characterize a series of Nα-acyl and Nα-alkoxycarbonyl derivatives of L-ornithine. researchgate.net Circular Dichroism (CD) spectroscopy is another valuable technique, used to study the chirality of molecules. It has been employed to monitor the enzymatic decarboxylation of L-ornithine, which is chiral, to the achiral product putrescine. frontiersin.org The application of these spectroscopic techniques would be essential for the unambiguous structural confirmation of a novel derivative like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of an ornithine derivative such as N-delta-(4,5-dihydro-2-thienylcarbonyl)-L-ornithine, FTIR would be instrumental in confirming the successful synthesis and modification of the parent L-ornithine molecule.

For instance, in studies of L-ornithine conjugated with other molecules like poly(lactic-co-glycolic acid) (PLGA), FTIR is used to confirm the formation of new amide bonds. mdpi.comresearchgate.netnih.gov The appearance of a distinct peak corresponding to the N-H stretching band of the amide bond, typically around 3295 cm⁻¹, and a carbonyl stretching vibration for the amide at approximately 1698 cm⁻¹, would provide clear evidence of the conjugation. mdpi.comnih.gov Similarly, the characteristic C-H stretching vibrations (around 2982–2925 cm⁻¹) and C=O stretching bands of the polymer backbone (around 1742 cm⁻¹) would also be monitored. mdpi.com

Table 1: Expected FTIR Peaks for N-delta-(4,5-dihydro-2-thienylcarbonyl)-L-ornithine

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch (Amide) | ~3300 | Confirmation of the amide bond formation between the dihydrothienylcarbonyl group and the delta-amino group of ornithine. |

| C-H Stretch (Aliphatic) | ~2950-2850 | Characteristic of the ornithine side chain and the dihydrothienyl ring. |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 | From the carboxylic acid group of the ornithine moiety. |

| C=O Stretch (Amide I) | ~1650 | Carbonyl stretching of the newly formed amide bond. |

| N-H Bend (Amide II) | ~1550 | Bending vibration of the N-H bond in the amide. |

UV-Visible and Fluorescence Spectroscopy for Molecular Interactions

UV-Visible and fluorescence spectroscopy are essential tools for studying the electronic transitions within a molecule and its interactions with other molecules, such as proteins.

UV-Visible spectroscopy can be used to monitor the formation of complexes and to quantify compounds. For example, the interaction between L-ornithine and bovine serum albumin (BSA) has been shown to cause a hyperchromic shift in the UV-visible spectrum, indicating complex formation. researchgate.net In the analysis of ornithine derivatives, changes in the absorption spectrum can reveal interactions with biological targets. The presence of a chromophore like the dihydrothienyl ring in N-delta-(4,5-dihydro-2-thienylcarbonyl)-L-ornithine would allow for sensitive detection and monitoring. uw.edu.pl

Fluorescence spectroscopy offers even greater sensitivity for studying molecular interactions. The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched upon binding to a ligand. researchgate.netnih.gov Studies have shown that L-ornithine can quench the fluorescence of serum albumins through a static quenching mechanism, which implies the formation of a stable complex. researchgate.net This technique could be applied to investigate how N-delta-(4,5-dihydro-2-thienylcarbonyl)-L-ornithine binds to target proteins, providing insights into its potential biological activity. Synchronous fluorescence spectroscopy (SFS) is an advanced technique that can provide narrower and more selective spectra, which is useful for analyzing complex mixtures. plos.org

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is an invaluable technique for studying the secondary structure and conformational changes of chiral molecules like amino acids and peptides. pnas.org L-ornithine, being a chiral amino acid, generates a positive signal in the CD spectrum at around 201 nm. frontiersin.org This signal's intensity is dependent on the concentration and can be used to monitor enzymatic reactions where L-ornithine is consumed. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For ornithine derivatives, NMR is used to confirm the precise location of chemical modifications. mdpi.comnih.gov In the case of PLGA-L-ornithine, the appearance of new signals in the ¹³C NMR spectrum in the range of 170–160 ppm confirms the presence of amide carbonyl carbons. mdpi.comnih.gov ¹H NMR would show characteristic shifts for the protons in the ornithine backbone and the attached dihydrothienylcarbonyl group, and techniques like COSY and HSQC would be used to establish connectivity and assign all signals unambiguously. bmrb.io For instance, the chemical shifts of the protons and carbons in the ornithine moiety would be compared to known values for L-ornithine to identify changes upon derivatization. bmrb.ioresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for L-Ornithine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cα | - | ~55 |

| Hα | ~3.7 | - |

| Cβ | - | ~28 |

| Hβ | ~1.8 | - |

| Cγ | - | ~24 |

| Hγ | ~1.7 | - |

| Cδ | - | ~40 |

| Hδ | ~3.0 | - |

| COOH | - | ~175 |

Note: Values are approximate and can vary based on solvent and pH. bmrb.io

Enzyme Activity Assays and Inhibition Screening

A primary reason for synthesizing derivatives of amino acids like ornithine is to investigate their potential as enzyme inhibitors. rsc.orgresearchgate.net Ornithine decarboxylase (ODC) is a key enzyme in polyamine biosynthesis and a target for drug development. frontiersin.orgresearchgate.net Assays to measure ODC activity, and thus screen for its inhibitors, are crucial. frontiersin.org

Several methods exist to assess ODC activity. researchgate.net A common approach involves using radiolabeled [¹⁴C]-L-ornithine and measuring the release of ¹⁴CO₂. frontiersin.orgnih.govfrontiersin.org The inhibitor's potency is typically reported as an IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity. For example, the well-known ODC inhibitor α-difluoromethylornithine (DFMO) can be compared against new compounds like allicin, which was found to be significantly more potent. frontiersin.orgacs.org

Non-radioactive methods are also widely used and are often more suitable for high-throughput screening. frontiersin.org These can be spectrophotometric or fluorometric assays. nih.gov For example, a coupled enzyme assay can be used where the product of the ODC reaction, putrescine, is further reacted to produce a colored or fluorescent compound. frontiersin.org Alternatively, changes in the CD spectrum as L-ornithine is consumed can also be used to monitor the reaction. frontiersin.org N-delta-(4,5-dihydro-2-thienylcarbonyl)-L-ornithine would be subjected to such screening assays to determine its potential as an inhibitor of ODC or other related enzymes. rsc.org

Table 3: Common Enzyme Inhibition Parameters

| Parameter | Description |

|---|---|

| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. |

| Kᵢ | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |

| Mechanism of Inhibition | Can be competitive, non-competitive, uncompetitive, or mixed, determined by kinetic studies. |

Cellular and Preclinical Model Systems in L Ornithine Research

In Vitro Cellular Models for L-Ornithine Metabolic Studies

In vitro models provide controlled environments to investigate the specific cellular and molecular functions of L-ornithine and its associated metabolic pathways.

Investigations in Differentiated THP-1 (dTHP-1) Cells: Insights into Macrophage Polarization and Metabolic Homeostasis

The human monocytic leukemia cell line, THP-1, is widely used as a model for macrophage function. nih.gov Upon differentiation with agents like phorbol-12-myristate-13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics (dTHP-1) and can be polarized into different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 states. plos.orgmdpi.comwhiterose.ac.uk

Studies using dTHP-1 cells have provided significant insights into the role of L-ornithine metabolism in macrophage function. The ornithine cycle, which converts L-ornithine to citrulline, is intimately linked to macrophage polarization. nih.govresearchgate.netresearchgate.net Specifically, the expression of Arginase 1 (ARG1), an enzyme that produces L-ornithine and urea (B33335) from arginine, is a hallmark of M2 macrophages. nih.gov This metabolic pathway is crucial for M2 polarization, and its modulation affects the macrophage's inflammatory response. nih.govresearchgate.net Research has shown that transcription factors like B lymphocyte-induced maturation protein-1 (Blimp-1) can promote M2 polarization by enhancing the ornithine cycle in dTHP-1 cells, highlighting a direct link between L-ornithine metabolism and immune cell function. nih.govresearchgate.net

| Finding | Description | Reference |

|---|---|---|

| Ornithine Cycle and M2 Polarization | The ornithine cycle is essential for the polarization of macrophages into the M2 phenotype. The enzyme ARG1, which produces ornithine, is a key marker of M2 macrophages. | nih.govresearchgate.net |

| Blimp-1 Regulation | The transcription factor Blimp-1 promotes M2 macrophage polarization and metabolic homeostasis by influencing the purine (B94841) biosynthesis pathway and the downstream ornithine cycle. | nih.govresearchgate.net |

| Standardized Differentiation | Protocols using PMA to prime THP-1 cells, followed by a rest period and cytokine treatment, can generate distinct macrophage phenotypes suitable for studying metabolic pathways like the ornithine cycle. | whiterose.ac.uk |

Utilization of Other Mammalian Cell Lines (e.g., SH-SY5Y, β-cells, Fibroblasts)

Beyond immune cells, other mammalian cell lines have been instrumental in elucidating the diverse roles of L-ornithine.

SH-SY5Y Cells: This human neuroblastoma cell line is a valuable tool for neurobiological research. Studies in SH-SY5Y cells have investigated the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis which uses L-ornithine as a substrate. nih.gov Research has explored how various stimuli, including differentiation agents and radiofrequency radiation, affect ODC activity in these cells, providing insights into the regulation of polyamine metabolism in neuronal contexts. nih.govnih.gov Dihydroartemisinin (DHA) has been shown to inhibit SH-SY5Y cell proliferation and induce apoptosis, with metabolomic analyses revealing alterations in several metabolic pathways, including those connected to amino acids. amegroups.org

β-cells: Pancreatic β-cells, responsible for insulin (B600854) production, are studied using cell lines like the rat INS-1 line. Research has shown that exposure to basic amino acids, including L-ornithine, affects the metabolic profile and insulin secretion of these cells. mdpi.com Specifically, L-arginine treatment was found to increase intracellular D-Ornithine concentrations. mdpi.com Furthermore, inhibiting ornithine decarboxylase (ODC) with α-difluoromethylornithine (DFMO) has been shown to protect β-cells from stress, suggesting that the L-ornithine-polyamine pathway plays a cell-autonomous role in β-cell function and survival. nih.gov

Fibroblasts: These cells are critical for synthesizing the extracellular matrix, including collagen. Studies using fibroblast cell lines have demonstrated that L-ornithine is a key substrate for producing proline, an amino acid abundant in collagen. biorxiv.orgfrontiersin.org In models of tissue injury and fibrosis, a metabolic crosstalk occurs where macrophages provide L-ornithine to fibroblasts, which then use it for collagen production. biorxiv.orgbiorxiv.org This highlights L-ornithine's role in tissue repair and fibrotic processes. Additionally, the induction of ornithine decarboxylase activity has been studied in mouse fibroblast cell lines, revealing its connection to cell cycle and proliferation. nih.govnih.gov

| Cell Line | Area of Investigation | Key Findings | Reference |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | Polyamine Metabolism | ODC activity is regulated by differentiation agents; this cell line is used to study the effects of various factors on neuronal polyamine synthesis. | nih.govnih.gov |

| β-cells (e.g., INS-1) | Insulin Secretion & Cell Stress | L-ornithine levels are altered by amino acid treatments, affecting the cellular metabolic profile. Inhibiting ODC protects β-cells from stress. | mdpi.comnih.gov |

| Fibroblasts (e.g., 3T3) | Collagen Synthesis & Fibrosis | L-ornithine is a precursor for proline, essential for collagen production. Macrophage-fibroblast crosstalk involves ornithine transfer to fuel fibrosis. | biorxiv.orgfrontiersin.orgbiorxiv.org |

Microbial and Plant Cell Culture Systems

Microbial Systems: Microorganisms like Corynebacterium glutamicum and Escherichia coli serve as cell factories for the biotechnological production of L-ornithine. frontiersin.org Metabolic engineering strategies are employed to optimize L-ornithine yields by modifying key genes in its biosynthetic pathway, such as those involved in arginine and proline metabolism. frontiersin.org Other microbes, such as the lactic acid bacterium Weissella koreensis isolated from kimchi, have been identified as high-yield ornithine producers from arginine. mdpi.com These systems are crucial not only for industrial production but also for studying the fundamental aspects of amino acid biosynthesis and regulation. frontiersin.orgmdpi.com Additionally, research on gut microbiota has shown that certain Lactobacillus species produce L-ornithine, which plays a role in maintaining gut mucosal barrier function. nih.gov

Plant Cell Cultures: In plants, L-ornithine is a central metabolite, serving as a precursor for arginine, proline, and various alkaloids. usda.gov Cell culture systems from plants like tobacco (Nicotiana tabacum) and tomato (Solanum lycopersicum) have been used to characterize enzymes such as ornithine decarboxylase (ODC) and ornithine transcarbamylase (OTC). frontiersin.orgnih.gov This research has revealed that plant ODC shares similarities with the mammalian enzyme and is involved in cell proliferation. nih.gov Understanding ornithine metabolism in plants is important for potential genetic manipulation to enhance stress tolerance and nutritional value. usda.gov

Preclinical Animal Models in L-Ornithine-Related Research (Non-Clinical Focus)

Animal models are essential for studying the systemic effects of L-ornithine metabolism and its dysregulation in a whole-organism context.

Genetically Modified Rodent Models (e.g., Ornithine Decarboxylase Knockout Mice)

The creation of genetically modified mice has been pivotal in understanding the physiological function of key enzymes in ornithine metabolism. A prime example is the ornithine decarboxylase (ODC) knockout mouse. nih.govjax.org

Research using these models has demonstrated that ODC is absolutely essential for early embryonic development. nih.gov Mice with a homozygous null mutation for the ODC gene die shortly after uterine implantation, prior to gastrulation. nih.govjax.org This indicates that the production of polyamines from ornithine is critical for the survival of pluripotent cells in the early embryo. nih.gov Heterozygous mice, however, are viable and fertile, allowing for the study of gene dosage effects. nih.gov These models have unequivocally established the indispensable role of the ODC-mediated conversion of ornithine to putrescine in mammalian development. nih.gov Other models, such as those with a mouse ornithine decarboxylase-like gene, have helped identify novel regulatory proteins involved in polyamine synthesis. nih.gov

Animal Models for Investigating Metabolic Dysregulation and Interventions

To investigate diseases associated with ornithine metabolism, researchers use various animal models that mimic human conditions of metabolic dysregulation. nih.gov For instance, the spf-ash mouse is a model for ornithine transcarbamylase (OTC) deficiency, the most common urea cycle disorder, which leads to life-threatening hyperammonemia. wikipedia.orgnih.gov

Using this model, scientists have shown that stressors like viral infections can trigger acute metabolic decompensation. nih.gov During infection, these mice exhibit reduced OTC enzyme activity and a failure to increase ureagenesis, leading to a buildup of ammonia (B1221849) and a reduction in urea cycle intermediates, including ornithine and arginine. nih.gov Such models are invaluable for understanding the pathophysiology of metabolic crises and for testing potential therapeutic interventions aimed at restoring metabolic balance. nih.govbiorxiv.org Animal models of diabetes and heart failure are also used to explore how systemic conditions affect cardiac metabolism, where the regulation of substrate use, including amino acids, is critical. nih.gov

| Model Type | Example | Key Research Area | Major Findings | Reference |

|---|---|---|---|---|

| Genetically Modified | Ornithine Decarboxylase (ODC) Knockout Mouse | Embryonic Development | ODC is essential for early embryonic survival; homozygous null embryos die post-implantation. | nih.govjax.org |

| Metabolic Disease | spf-ash Mouse (OTC Deficiency) | Urea Cycle Disorders & Hyperammonemia | Models how infections can trigger metabolic decompensation by depressing urea cycle function and reducing ornithine levels. | nih.gov |

| Metabolic Stress | Pilocarpine-Treated Rat | Epilepsy and Metabolic Dysfunction | Used to study how seizures can alter the expression of genes involved in energy metabolism within the brain. | mdpi.com |

L Ornithine S Broader Interactions Within Metabolic Networks

Cross-Talk with Purine (B94841) Biosynthesis and Nucleotide Metabolism

L-Ornithine's influence extends to the intricate processes of purine and nucleotide metabolism, which are vital for DNA, RNA, and energy currency synthesis. frontiersin.orgstudysmarter.co.uk The urea (B33335) cycle, where ornithine is a key player, and purine biosynthesis are interconnected metabolic pathways. patsnap.comnews-medical.net

Recent studies have highlighted how L-ornithine and its associated cycle can impact purine metabolism. For instance, research on macrophage polarization has shown that the ornithine cycle is downstream of purine biosynthesis and that both are essential for specific macrophage functions. researchgate.netnih.gov Metabolomic analyses have revealed that modulating factors which influence the ornithine cycle can also lead to significant changes in the metabolites involved in purine biosynthesis, including a reduction in key enzymes like Ppat, Pnp, Gda, and Xdh when the influencing factor is inhibited. nih.govresearchgate.net Furthermore, this connection can affect the levels of crucial nucleotide metabolites such as GDP, GTP, ATP, and ADP. nih.gov

A study involving L-ornithine L-aspartate (LOLA) in a rat model demonstrated that LOLA administration influenced pathways related to purine and guanosine (B1672433) nucleotide biosynthesis. nih.gov This suggests a direct link between ornithine availability and the metabolic flux through nucleotide synthesis pathways. Conversely, defects in the urea cycle, such as ornithine transcarbamylase deficiency, can lead to an accumulation of carbamoyl (B1232498) phosphate (B84403), which can then enter the pyrimidine (B1678525) synthesis pathway, demonstrating a direct biochemical link. jumedicine.comlibretexts.org

Table 1: Influence of L-Ornithine on Purine and Nucleotide Metabolism

| Metabolic Process | Observation | Key Findings |

|---|---|---|

| Macrophage Polarization | The ornithine cycle is downstream of and influenced by purine biosynthesis. | Inhibition of factors affecting the ornithine cycle can reduce enzymes in the purine pathway and levels of GDP, GTP, ATP, and ADP. nih.govresearchgate.net |

| L-Ornithine L-Aspartate (LOLA) Administration | LOLA influences metabolic pathways related to purine and guanosine nucleotide biosynthesis. | Demonstrates a direct link between ornithine levels and nucleotide synthesis. nih.gov |

Integration with Nitrogen Assimilation and Carbon Metabolism

L-ornithine is fundamentally integrated with nitrogen and carbon metabolism. usda.gov In plants, glutamate (B1630785), the primary product of nitrogen assimilation, is the precursor for ornithine synthesis, which in turn is a precursor for arginine and proline. usda.gov The metabolic flux of nitrogen through ornithine is significant due to the cellular demand for its downstream products. usda.gov This positions ornithine as a potential controlling metabolite that can enhance both nitrogen and carbon assimilation. usda.gov

The connection between carbon and nitrogen metabolism is crucial for plant growth, with carbon metabolism providing the energy (ATP) and carbon skeletons necessary for nitrogen assimilation. researchgate.netscielo.br The tricarboxylic acid (TCA) cycle, a central hub of carbon metabolism, supplies 2-oxoglutarate, a key carbon skeleton for nitrogen assimilation into amino acids. researchgate.net Research has shown that under conditions of carbohydrate scarcity, the catabolism of amino acids, including ornithine, can provide alternative substrates to fuel the TCA cycle. nih.gov Specifically, labeled ornithine has been shown to contribute to the pool of TCA cycle intermediates like succinate (B1194679), fumarate, and malate. nih.gov

In the context of the urea cycle, also known as the ornithine cycle, ornithine plays a central role in the disposal of excess nitrogen. sigmaaldrich.combevital.no This cycle is a vital process for converting toxic ammonia (B1221849) into urea for excretion. sigmaaldrich.comnews-medical.net The integration with carbon metabolism is evident as fumarate, a TCA cycle intermediate, is produced during the urea cycle. creative-proteomics.com

Table 2: L-Ornithine's Role in Nitrogen and Carbon Metabolism

| Metabolic Pathway | Organism/System | Role of L-Ornithine | Connection to Carbon/Nitrogen Metabolism |

|---|---|---|---|

| Arginine Biosynthesis | Plants | Precursor for arginine and proline synthesis from glutamate. usda.gov | Links nitrogen assimilation (glutamate) to the synthesis of other nitrogenous compounds. usda.gov |

| TCA Cycle | Plants | Can be catabolized to provide substrates for the TCA cycle. nih.gov | Provides an alternative source of reduced carbon for energy metabolism. nih.gov |

Modulatory Roles in Cellular Processes and Stress Responses

L-ornithine and its metabolic derivatives play significant modulatory roles in various cellular processes and responses to stress. kyushu-u.ac.jpnih.gov It is a precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), which are essential for cell growth, differentiation, and homeostasis. sigmaaldrich.comkyushu-u.ac.jp

In response to stress, the metabolism of ornithine can be altered. For instance, under stressful conditions in the brain, the production of polyamines from ornithine may become the dominant pathway. kyushu-u.ac.jp Studies in chicks have shown that L-ornithine can attenuate stress responses, such as distress vocalizations, and induce sedative and hypnotic effects. kyushu-u.ac.jpnih.gov This anti-stress effect may be mediated through its interaction with GABA-A receptors. nih.gov Furthermore, orally administered L-ornithine has been shown to have an anxiolytic-like effect in mice. researchgate.net

L-ornithine also plays a protective role against oxidative stress. In human proximal tubular cells, L-ornithine can reduce the production of reactive oxygen species (ROS) induced by hydrogen peroxide. nih.gov This protective effect is mediated through the activation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor, which modulates intracellular calcium signaling. nih.gov The ability of ornithine to influence cellular processes extends to its potential to induce the differentiation of neural stem/progenitor cells when used in its polymerized form, Poly-L-ornithine. sigmaaldrich.com

Table 3: Modulatory Functions of L-Ornithine

| Cellular Process/Response | Model System | Observed Effect of L-Ornithine | Mechanism |

|---|---|---|---|

| Stress Response | Neonatal Chicks | Attenuation of distress vocalizations, sedative and hypnotic effects. kyushu-u.ac.jpnih.gov | Interaction with GABA-A receptors. nih.gov |

| Anxiety | Mice | Anxiolytic-like effects. researchgate.net | Bioavailability to the brain and potential modulation of neural pathways. researchgate.net |

| Oxidative Stress | Human Kidney Cells | Protection against ROS production. nih.gov | Activation of the calcium-sensing receptor (CaSR) and modulation of Ca2+ signaling. nih.gov |

Conclusion and Future Research Directions

Current Gaps in the Understanding of L-Ornithine Metabolism and Function

Despite decades of research, significant gaps remain in our comprehension of L-ornithine's diverse roles. The core pathways of ornithine metabolism are known—its synthesis from arginine and its function as a precursor for polyamines, proline, and citrulline—but the intricate regulation and interplay of these pathways are not fully elucidated. wikipedia.orgnih.gov

A primary knowledge gap is the incomplete understanding of the mechanisms behind the multi-faceted roles of ornithine in various disease states. nih.gov For instance, while elevated polyamine synthesis from ornithine is a characteristic of several cancers, the precise triggers and regulatory failures leading to this state are still under investigation. nih.gov Similarly, the exact mechanisms by which L-ornithine derivatives exert potential antimicrobial or anticancer effects require more detailed study. ontosight.ai

Furthermore, the regulation of arginine metabolism, which directly impacts ornithine availability, presents another area of uncertainty. The allocation of the common substrate L-arginine between arginase (producing ornithine and urea) and nitric oxide synthase (producing nitric oxide and citrulline) is a critical metabolic fork. mdpi.com The factors that govern this distribution in different tissues and under various physiological or pathological conditions are not completely understood. mdpi.comresearchgate.net

Recent computational analyses of metabolic networks have highlighted potential "underground" or non-canonical metabolic pathways involving amino acids like ornithine that are not yet fully characterized. These findings suggest that our current models of cellular metabolism may be incomplete. nih.gov

Emerging Research Avenues and Methodological Advancements

The field is witnessing a surge in new research directions, driven by technological and methodological advancements. Systems biology and computational metabolic modeling are at the forefront, enabling researchers to analyze complex biological data and identify dysregulated pathways on a larger scale. creative-proteomics.com

A prominent emerging avenue is the investigation of L-ornithine and its salts in novel therapeutic contexts.

Neurodegenerative Diseases: Research using in vitro models of Parkinson's disease has shown that L-Ornithine L-Aspartate (LOLA) may restore mitochondrial function and modulate calcium homeostasis, suggesting a potential strategy to prevent dopaminergic neuron death. mdpi.com

Metabolic Disorders: LOLA is also being studied for its potential to treat non-alcoholic fatty liver disease (NAFLD) by improving impaired metabolic pathways. mdpi.com

ME/CFS and Long COVID: Recent systems modeling studies have identified downregulated arginine and proline metabolism in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID. This has led to the hypothesis that LOLA could be a promising therapeutic approach to restore metabolic balance and alleviate symptoms in these conditions. omfcanada.ngobiorxiv.org

Metabolic engineering represents another significant research frontier. Scientists are working to optimize the production of L-ornithine in microorganisms like Bacillus amyloliquefaciens by systematically modifying metabolic pathways to enhance synthesis efficiency from various substrates. frontiersin.org

The development of novel L-ornithine derivatives is also a key research focus. The synthesis of compounds like Dthp-ornithine, a derivative known to target the enzyme Folylpolyglutamate Synthase (FPGS), exemplifies the creation of specific molecular probes and potential therapeutic agents. nih.govuni.lu

Potential for Novel Research Applications

The expanding knowledge of L-ornithine metabolism is opening doors to innovative applications in medicine and biotechnology.

Therapeutic Agents: The development of novel ornithine-based drugs is a major application. L-ornithine phenylacetate (B1230308) (OP) has been developed as a novel treatment concept for hyperammonemia, a serious complication of liver disease. researchgate.net Furthermore, synthetic derivatives of L-ornithine are being actively explored for their potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The rational design of ornithine analogues as specific enzyme inhibitors, such as for ornithine decarboxylase in cancer therapy, continues to be a promising strategy. asianpubs.org

Biomaterials: In the field of materials science, L-ornithine is being integrated into biodegradable polymers. Novel poly(lactic-co-glycolic acid) (PLGA) derivatives conjugated with L-ornithine have been synthesized, creating new biomaterials with potential for various biomedical applications, such as in drug delivery or tissue engineering. mdpi.com

Nutritional Science: Ornithine supplementation is being investigated for its potential to mitigate muscle wasting (sarcopenia), particularly in aging populations, by stimulating muscle protein synthesis and improving muscle function. metwarebio.com

The ongoing exploration of L-ornithine and its derivatives, from fundamental metabolic investigation to the design of new therapeutics and biomaterials, underscores its significance as a multifaceted molecule with vast research potential.

Q & A

Q. How can researchers synthesize and characterize Dthp-ornithine with high reproducibility?

Methodological Answer: Synthesis should follow peer-reviewed protocols, with characterization using techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis for stoichiometric validation. Detailed documentation of reaction conditions (e.g., temperature, solvent systems) and spectroscopic data must be included in supplementary materials to ensure reproducibility .

Q. What in vitro assays are most suitable for preliminary pharmacological evaluation of this compound?

Methodological Answer: Cell-based assays (e.g., enzyme inhibition, cytotoxicity) should be prioritized, with controls for solvent interference and batch-to-batch variability. Dose-response curves and triplicate replicates are essential. Use immortalized cell lines for consistency, and validate findings with primary cells where feasible .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

Methodological Answer: Employ databases like PubMed, Scopus, and Web of Science with controlled vocabulary (e.g., MeSH terms). Use Boolean operators to combine keywords ("this compound," "biosynthesis," "pharmacokinetics"). Screen results using PRISMA guidelines, and categorize gaps into mechanistic, translational, or methodological domains .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Systematically compare variables across studies (e.g., purity of compounds, assay conditions, model organisms). Replicate conflicting experiments under standardized protocols. Apply meta-analysis to quantify heterogeneity, and consider in silico modeling to reconcile discrepancies in binding affinity or metabolic pathways .

Q. What experimental design strategies optimize this compound synthesis yield while minimizing byproducts?

Methodological Answer: Use design of experiments (DOE) frameworks to test factors like catalyst concentration, pH, and reaction time. Track intermediates via liquid chromatography-mass spectrometry (LC-MS). Apply response surface methodology to model optimal conditions and validate with kinetic studies .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s biological networks?

Methodological Answer: Employ bioinformatics pipelines (e.g., KEGG pathway enrichment, STRING database) to map interactions. Validate hypotheses using CRISPR-Cas9 knockouts in relevant pathways. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

Methodological Answer: Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines, including the 3Rs (Replacement, Reduction, Refinement). For toxicology studies, prioritize non-invasive imaging over terminal endpoints. Justify sample sizes statistically to minimize animal use .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Methodological Answer: Publish detailed protocols with step-by-step video supplements. Share raw data and analytical standards via repositories like Zenodo or Figshare. Participate in inter-laboratory validation rounds to identify protocol-specific variability .

Q. What strategies validate this compound’s molecular targets in complex biological systems?

Methodological Answer: Use genetic knockout/knockdown models to confirm target dependency. Combine surface plasmon resonance (SPR) for binding affinity measurements with cellular thermal shift assays (CETSA) to verify target engagement in vivo .

Q. How should researchers manage and preserve this compound-related data for long-term accessibility?

Methodological Answer: Develop a Data Management Plan (DMP) specifying storage formats, metadata standards, and repository selection. Use version control systems (e.g., Git) for code and scripts. Include raw spectra, chromatograms, and experimental logs in supplementary archives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.